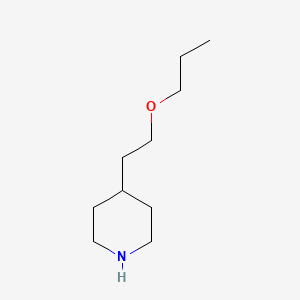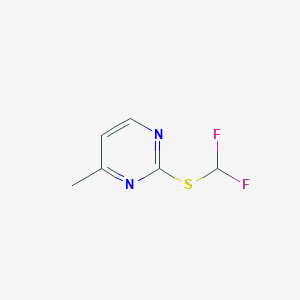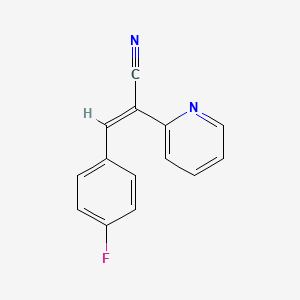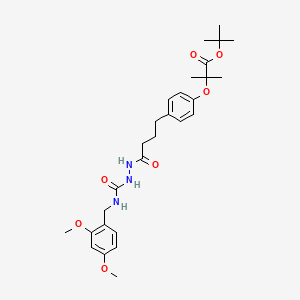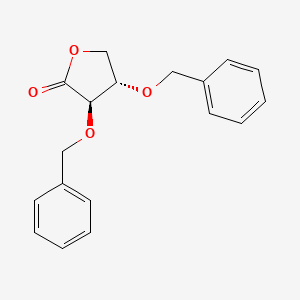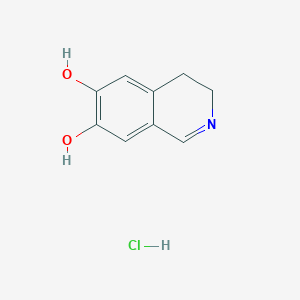
3,4-Dihydroisoquinoline-6,7-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisoquinoline-6,7-diol hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroisoquinoline-6,7-diol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the reduction of 6,7-dihydroxy-3,4-dihydroisoquinoline using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This process uses metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature . The resulting product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C or PtO2.
Substitution: Halides, amines, and other nucleophiles under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
3,4-Dihydroisoquinoline-6,7-diol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydroisoquinoline-6,7-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as factor-kB, which plays a role in cellular signaling and inflammation . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
- 7-Chloro-3,4-dihydroisoquinoline
- 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride
Uniqueness
3,4-Dihydroisoquinoline-6,7-diol hydrochloride is unique due to its specific hydroxyl groups at the 6 and 7 positions, which confer distinct chemical and biological properties. These hydroxyl groups enable the compound to participate in specific reactions and interactions that similar compounds may not undergo .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h3-5,11-12H,1-2H2;1H |
InChI Key |
RSXQDPGGSRQGDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


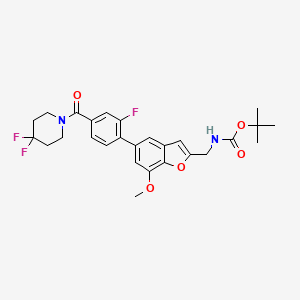
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
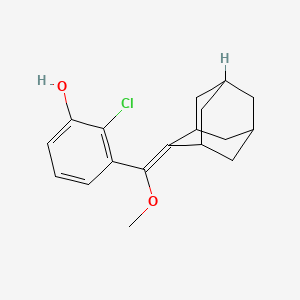
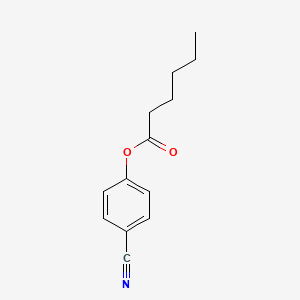

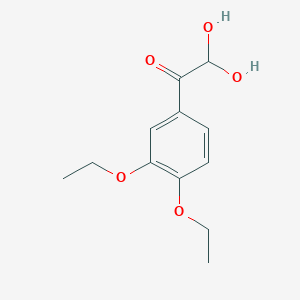
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
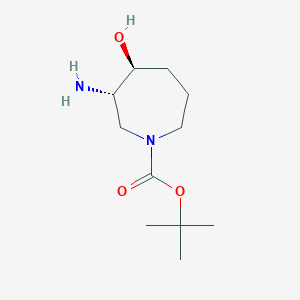
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
